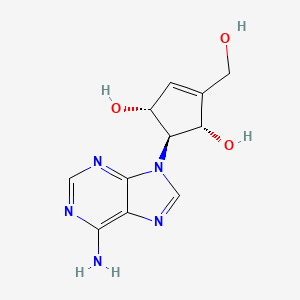
Neplanocin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neplanocin F, also known as this compound, is a useful research compound. Its molecular formula is C11H13N5O3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Applications
Neplanocin F has been investigated for its antiviral properties, particularly against retroviruses such as HIV. Research indicates that certain analogues of this compound exhibit moderate anti-HIV activity without significant cytotoxicity. For instance, the synthesis of 5'-deoxy-neplanocin F analogues demonstrated promising antiviral effects in human lymphocytes, suggesting potential for further development as antiviral agents .
Table 1: Antiviral Activity of this compound Analogues
| Compound | Virus Targeted | Activity Level | Cytotoxicity |
|---|---|---|---|
| 5'-deoxy-neplanocin F | HIV | Moderate | Low |
| Fluoro-neplanocin A | Various | High (in vitro) | Moderate |
Anticancer Properties
This compound and its analogues have shown significant anticancer activities. A notable study highlighted the efficacy of fluoro-neplanocin A (F-NepA) against triple-negative breast cancer (TNBC). The compound demonstrated potent antiproliferative effects and inhibited cell migration by downregulating histone methylation processes associated with cancer progression .
Case Study: Fluoro-Neplanocin A in TNBC
- Objective : Evaluate the antiproliferative and antimigration activities.
- Findings :
- Inhibition of DOT1L activity correlated with reduced H3K79 methylation.
- Upregulation of E-cadherin and downregulation of N-cadherin and Vimentin were observed.
This study positions fluoro-neplanocin A as a promising candidate for targeted therapy in aggressive cancer types.
Table 2: Anticancer Activities of Neplanocin Compounds
| Compound | Cancer Type | Mechanism of Action | Activity Level |
|---|---|---|---|
| This compound | Various | Inhibition of S-adenosylhomocysteine hydrolase | Moderate |
| Fluoro-neplanocin A | Triple-negative breast cancer | Histone methylation modulation | High |
Mechanistic Insights
The mechanisms through which this compound exerts its effects are primarily linked to its role as an inhibitor of S-adenosylhomocysteine hydrolase (SAHase). This inhibition is crucial for disrupting cellular processes involved in both viral replication and cancer cell proliferation. Studies have shown that this compound's structural modifications enhance its biological activity while reducing cytotoxicity, making it a valuable candidate for drug development .
Propriétés
Numéro CAS |
72877-51-1 |
|---|---|
Formule moléculaire |
C11H13N5O3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
(1R,2S,3S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)cyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)8-6(18)1-5(2-17)9(8)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8+,9+/m1/s1 |
Clé InChI |
QTTPSWNJDDVBIP-YEPSODPASA-N |
SMILES |
C1=C(C(C(C1O)N2C=NC3=C(N=CN=C32)N)O)CO |
SMILES isomérique |
C1=C([C@@H]([C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)O)CO |
SMILES canonique |
C1=C(C(C(C1O)N2C=NC3=C(N=CN=C32)N)O)CO |
Synonymes |
neplanocin F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















